molecular formula C14H19BrO B3180445 2-Naphthalenol, 3-bromo-5,6,7,8-tetrahydro-5,5,8,8-tetramethyl- CAS No. 168082-64-2

2-Naphthalenol, 3-bromo-5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-

Cat. No. B3180445
CAS RN: 168082-64-2
M. Wt: 283.2 g/mol
InChI Key: YWEGYQWOTPKCMT-UHFFFAOYSA-N
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Description

“2-Naphthalenol, 3-bromo-5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-” is a chemical compound with the molecular formula C10H11BrO . It is also known as "3-Bromo-5,6,7,8-tetrahydronaphthalen-2-ol" .


Molecular Structure Analysis

The molecular structure of “2-Naphthalenol, 3-bromo-5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-” consists of a naphthalene backbone with a hydroxyl group (OH) and a bromine atom (Br) attached . The exact positions of these groups on the naphthalene ring can be determined by the numbering in the name of the compound.


Physical And Chemical Properties Analysis

The predicted boiling point of “2-Naphthalenol, 3-bromo-5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-” is 296.7±40.0 °C and its predicted density is 1.505±0.06 g/cm3 . The pKa, a measure of the acidity of the hydroxyl group, is predicted to be 8.90±0.20 .

properties

IUPAC Name

3-bromo-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrO/c1-13(2)5-6-14(3,4)10-8-12(16)11(15)7-9(10)13/h7-8,16H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWEGYQWOTPKCMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C2=CC(=C(C=C21)O)Br)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Naphthalenol, 3-bromo-5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-

Synthesis routes and methods I

Procedure details

36.6 g (0.2 mol) of 2,5-dichloro-2,5-dimethylhexane, 34.6 g (0.2 mol) of 2-bromophenol and 400 ml of dichloromethane were introduced successively into a three-necked flask. 26.6 g (0.2 mol) of AlCl3 were added in small amounts at 0° C. and stirring was carried out until gas evolution had ceased (violent reaction). The reaction mixture was poured into water and the organic phase was separated by settling, washed with an aqueous sodium bicarbonate solution, dried over magnesium sulfate and evaporated. The residue was purified by chromatography on a silica column eluted with a mixture of ethyl acetate and heptane (10/90). After evaporating the solvents, 20.6 g (36%) of the expected phenol were recovered.
Quantity
36.6 g
Type
reactant
Reaction Step One
Quantity
34.6 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
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26.6 g
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reactant
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Quantity
0 (± 1) mol
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solvent
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Synthesis routes and methods II

Procedure details

In a manner similar to that of Example 36(a), by reaction of 67.14 g (388.0 mmol) of 2-bromophenol with 71.10 g (388.0 mmol) of 2,5-dichloro-2,5-dimethylhexane, 86.13 g (78%) of the expected product are obtained in the form of a white solid with a melting point of 90–94° C.
Quantity
67.14 g
Type
reactant
Reaction Step One
Quantity
71.1 g
Type
reactant
Reaction Step One
Yield
78%

Synthesis routes and methods III

Procedure details

To a solution of 2-bromophenol (10 g, 57.8 mmol) and 2,5-dichloro-dimethyl hexane (13.04 g, 69.36 mmol) in 160 mL anhydrous CH2Cl2 at 5° C. was added, portionwise, AlCl3 (2.31 g, 17.34 mmol). Upon addition of AlCl3, HCl gas evolution was observed. The solution changed from yellow to reddish orange. The reaction solution was kept at 5-20° C. for two hours and then allowed to stir at room temperature overnight. The reaction mixture was poured into 160 g of ice and extracted with 160 mL CHCl3). The organic phase was washed with water, aqueous, saturated NaHCO3, saturated NaCl and dried (Na2SO4). The organic solution was then concentrated in vacuo and chromatographed (5 to 10% EtOAc/hexane) to provide 12.83 g of 2-bromo-3-hydroxy-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene as a white solid in 80% yield. 1H NMR (400 MHz, CDCl3) δ 7.34(s, 1H, aromatic), 6.93(s, 1H, aromatic), 5.24(s, 1H, phenolic OH), 1.64(s; 4H, 2CH2), 1.23(s, 6H, 2CH3), 1.22(s, 6H, 2CH3).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13.04 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Name
Quantity
2.31 g
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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reactant
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Quantity
0 (± 1) mol
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reactant
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[Compound]
Name
ice
Quantity
160 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Naphthalenol, 3-bromo-5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-
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2-Naphthalenol, 3-bromo-5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-
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2-Naphthalenol, 3-bromo-5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-
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2-Naphthalenol, 3-bromo-5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-
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2-Naphthalenol, 3-bromo-5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-
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2-Naphthalenol, 3-bromo-5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-

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